molecular formula C18H17NS2 B14607800 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole CAS No. 57621-00-8

3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole

Cat. No.: B14607800
CAS No.: 57621-00-8
M. Wt: 311.5 g/mol
InChI Key: JIXINWOSAJVXJU-UHFFFAOYSA-N
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Description

3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole is an organic compound that features a unique structure combining an indole ring with a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole typically involves the reaction of 2-phenyl-1,3-dithiane with an indole derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the dithiane ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified dithiane derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiane moiety can act as a protecting group or a reactive intermediate in various chemical reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole is unique due to the combination of the indole ring and the dithiane moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

57621-00-8

Molecular Formula

C18H17NS2

Molecular Weight

311.5 g/mol

IUPAC Name

3-(2-phenyl-1,3-dithian-2-yl)-1H-indole

InChI

InChI=1S/C18H17NS2/c1-2-7-14(8-3-1)18(20-11-6-12-21-18)16-13-19-17-10-5-4-9-15(16)17/h1-5,7-10,13,19H,6,11-12H2

InChI Key

JIXINWOSAJVXJU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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